molecular formula C8H9NO3 B1392957 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol CAS No. 1305325-13-6

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

Cat. No. B1392957
M. Wt: 167.16 g/mol
InChI Key: OSGBHXFASGUEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a 1,4-dioxin ring . The molecular weight is 167.16 .

Scientific Research Applications

Synthesis and Potential as Therapeutic Agents

The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, which are modified in the non-aromatic ring and contain a versatile hydroxymethyl group, offers potential for creating new therapeutic agents (Bartolomea et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives demonstrates the capability of achieving specific stereochemistry, which is crucial for potential pharmacological applications. The enantiomeric purity control through capillary electrophoresis further highlights the precision in synthesis (Lazar et al., 2005).

Novel Scaffolds for Drug Discovery

The selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been achieved, making these compounds potential scaffolds for drug discovery. This highlights the versatility of these compounds in combinatorial chemistry (Alcázar et al., 2003).

Vibrational Circular Dichroism for Stereochemistry Determination

The determination of the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]-pyridine using vibrational circular dichroism (VCD) showcases the application of this technique in verifying the stereochemical configuration of synthesized compounds, which is essential for understanding their potential biological activity (Kuppens et al., 2003).

Catalytic Applications in Ethylene Oligomerization

The synthesis of nickel complexes with bidentate N,O-type ligands, including those derived from pyridine methanol, demonstrates their application in the catalytic oligomerization of ethylene, suggesting potential industrial applications (Kermagoret & Braunstein, 2008).

Safety And Hazards

This compound is classified as a combustible solid . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-1-2-9-8-7(6)11-3-4-12-8/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGBHXFASGUEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 3
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 4
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 5
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 6
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.